Methyltin trichloride

Description

Properties

IUPAC Name |

trichloro(methyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.3ClH.Sn/h1H3;3*1H;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFRLQYJXUZRYDN-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027346 | |

| Record name | Trichloromethylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Produced as a solid or aqueous solution; Off-white to gray solid or clear colorless liquid; [OECD: SIDS Dossier] Off-white crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Stannane, trichloromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloromethylstannane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.25 [mmHg] | |

| Record name | Trichloromethylstannane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21162 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

993-16-8 | |

| Record name | Methyltin trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=993-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltrichlorotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, trichloromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloromethylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloromethylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTRICHLOROTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2E6V14U06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Methyltin Trichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltin trichloride (B1173362) (CH₃SnCl₃) is an organotin compound that serves as a versatile and important precursor in various chemical syntheses. Its utility spans from the production of thermal stabilizers for polyvinyl chloride (PVC) to a starting material for more complex organometallic structures. This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and key reactions of methyltin trichloride, tailored for professionals in research and development.

Properties of this compound

This compound is a white, crystalline solid that is sensitive to moisture and air.[1][2] It is soluble in organic solvents such as chloroform (B151607) and methanol.[1][3][4] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | References |

| Chemical Formula | CH₃Cl₃Sn | [5] |

| Molecular Weight | 240.10 g/mol | |

| Appearance | White crystalline solid/powder | [2][5] |

| Melting Point | 41-51 °C | [1][2][5] |

| Boiling Point | 171 °C | [1][5] |

| Vapor Pressure | 1.9 mmHg at 25 °C | [1] |

| Solubility | Soluble in chloroform, methanol | [1][3][4] |

| CAS Number | 993-16-8 | [1] |

| EC Number | 213-608-8 | [5] |

| PubChem CID | 101940 | [5] |

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through two main routes: the direct reaction of methyl chloride with tin or stannous chloride, and the redistribution (comproportionation) reaction of tetramethyltin (B1198279) or dimethyltin (B1205294) dichloride with tin tetrachloride.

Experimental Protocols

Below are detailed methodologies for key laboratory-scale syntheses of this compound.

1. Synthesis from Stannous Chloride and Methyl Chloride

This method involves the direct methylation of anhydrous stannous chloride using methyl chloride in the presence of a phosphonium (B103445) salt catalyst.

-

Materials:

-

Anhydrous stannous chloride (SnCl₂)

-

Tetrabutylphosphonium (B1682233) chloride (catalyst)

-

Methyl chloride (CH₃Cl) gas

-

Dry nitrogen gas

-

-

Apparatus:

-

A multi-neck reaction flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a condenser.

-

Heating mantle

-

Vacuum distillation apparatus

-

-

Procedure: [6]

-

In the reaction flask, combine anhydrous stannous chloride (2.0 moles) and tetrabutylphosphonium chloride (1.0 mole).

-

Heat the mixture to 170°C under vacuum (10 mm Hg) to remove any traces of moisture.

-

Relieve the vacuum with dry nitrogen.

-

While stirring the mixture at 160-170°C, introduce a steady stream of methyl chloride gas at a rate equal to its consumption.

-

Continue the reaction for approximately 18 hours. The reaction rate will decrease over time.

-

After the reaction period, slowly apply a vacuum and distill the this compound from the reaction mixture by heating to 170°C at 2.0 mm Hg.

-

The collected distillate is this compound. The residue containing the catalyst can be reused for subsequent batches by adding more stannous chloride.[6]

-

2. Synthesis via Redistribution Reaction

This protocol describes the synthesis of this compound through the redistribution reaction of dimethyltin dichloride and tin tetrachloride.

-

Materials:

-

Dimethyltin dichloride ((CH₃)₂SnCl₂)

-

Tin tetrachloride (SnCl₄)

-

-

Apparatus:

-

Autoclave or a sealed high-pressure reactor equipped with a stirrer and a heating system.

-

Distillation apparatus

-

-

Procedure: [7]

-

Charge the autoclave with dimethyltin dichloride and tin tetrachloride. The molar ratio will determine the final product distribution. For a product rich in this compound, a higher proportion of tin tetrachloride is used.

-

Seal the reactor and heat the mixture to a temperature between 175°C and 250°C under the autogenous pressure generated by the reactants.[7]

-

Maintain the reaction at this temperature with stirring for several hours. For example, a mixture of 3 moles of dimethyltin dichloride and 0.75 moles of stannic chloride can be heated at 171-174°C for 18 hours.[7]

-

After cooling the reactor, the product mixture, containing this compound and unreacted dimethyltin dichloride, can be purified by fractional distillation.

-

Chemical Properties and Reactivity

This compound is a reactive organometallic compound, primarily characterized by the electrophilicity of the tin center and the lability of the tin-chlorine bonds.

Hydrolysis

This compound is highly susceptible to hydrolysis, reacting with water to form various methyltin hydroxide (B78521) species. The hydrolysis pathway is complex and pH-dependent, leading to the formation of monomeric and dimeric structures.

Caption: Hydrolysis pathway of this compound in aqueous solution.

Lewis Acidity

The tin atom in this compound is electron-deficient and acts as a Lewis acid. It can accept electron pairs from Lewis bases to form stable adducts. This property is crucial for its catalytic activity and its role as a precursor in various reactions. The coordination number of the tin atom can expand from four to five or six upon adduct formation.

Substitution Reactions

The chloride ligands in this compound can be readily substituted by other nucleophiles. This reactivity is fundamental to its use as a synthetic intermediate. For instance, it reacts with Grignard reagents or organolithium compounds to form new tin-carbon bonds, and with alkoxides or carboxylates to yield the corresponding tin derivatives.

Applications

The primary application of this compound is as an intermediate in the production of methyltin mercaptide heat stabilizers for PVC. These stabilizers are essential for preventing the thermal degradation of PVC during processing. It is also used in the synthesis of other organotin compounds for various applications, including as catalysts and in the surface treatment of glass.

Safety Information

This compound is a toxic and corrosive substance. It is fatal if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, safety goggles, and a respirator, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. chembk.com [chembk.com]

- 2. This compound | this compound | CH3Cl3Sn - Ereztech [ereztech.com]

- 3. Page loading... [guidechem.com]

- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. americanelements.com [americanelements.com]

- 6. US3519667A - Process for preparing mono-methyl or ethyltin trichloride - Google Patents [patents.google.com]

- 7. CA1135951A - Preparation of mixtures of this compound and dimethyltin dichloride from stannic chloride and dimethyltin dichloride - Google Patents [patents.google.com]

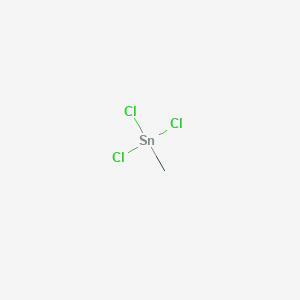

methyltin trichloride chemical structure and CAS number

An In-depth Technical Guide to Methyltin Trichloride (B1173362)

This technical guide provides a comprehensive overview of methyltin trichloride (CH₃SnCl₃), a significant organotin compound. The information is intended for researchers, scientists, and professionals in drug development and materials science, focusing on its chemical structure, physicochemical properties, synthesis, analytical methods, and toxicological profile.

Chemical Structure and Identification

This compound, also known as trichloromethylstannane, is an organometallic compound with the chemical formula CH₃SnCl₃. The central tin (Sn) atom is bonded to one methyl group and three chlorine atoms, resulting in a tetrahedral geometry.

CAS Number: 993-16-8[1][2][3][4][5]

Molecular Formula: CH₃Cl₃Sn[1][2][3][5]

Below is a diagram representing the chemical structure of this compound.

Caption: Ball-and-stick model of this compound.

Physicochemical and Spectroscopic Data

This compound is a white crystalline solid at room temperature.[5] It is soluble in organic solvents such as chloroform (B151607) and methanol.[5] A summary of its key physical and spectroscopic properties is presented below.

| Property | Value | Reference |

| Molecular Weight | 240.10 g/mol | [1] |

| Melting Point | 48-51 °C | [6] |

| Boiling Point | 171 °C | [6] |

| Raman Spectroscopy | Characteristic band at 548 cm⁻¹ | [7] |

| CAS Number | 993-16-8 | [1][2][3][4][5] |

Note: Detailed, publicly available crystal structure data and assigned NMR chemical shifts for this compound are limited.

Experimental Protocols

Synthesis of this compound

Several methods for the industrial synthesis of this compound have been documented. A common approach involves the direct reaction of methyl chloride with tin or stannous chloride in the presence of a catalyst.

Example Protocol 1: Catalytic reaction with Stannous Chloride [8]

-

Apparatus: A reaction vessel equipped with a stirrer, gas inlet, and distillation setup.

-

Reactants:

-

Anhydrous stannous chloride (SnCl₂)

-

Tetrabutylphosphonium (B1682233) chloride (catalyst)

-

Methyl chloride (CH₃Cl)

-

-

Procedure:

-

Mix 2.0 moles of anhydrous stannous chloride with 1.0 mole of tetrabutylphosphonium chloride in the reaction vessel.

-

Heat the mixture to 170°C under vacuum to remove any traces of moisture.

-

Introduce dry nitrogen to the vessel to break the vacuum.

-

While stirring, bubble methyl chloride gas through the mixture at a temperature of 160-170°C. The rate of addition should match the rate of reaction.

-

Continue the reaction for approximately 18 hours, by which time the reaction rate will have significantly decreased.

-

Apply a vacuum and distill the this compound from the reaction mixture by heating to 170°C at 2.0 mm Hg.

-

Example Protocol 2: Synthesis using a Pentavalent Organophosphorous Dihalide Catalyst [9]

-

Apparatus: A 1000 ml three-neck flask fitted with a methyl chloride inlet tube, a high-speed agitator, a reflux condenser, and a thermometer. The flask is placed in an electric heating mantle.

-

Reactants:

-

273.2 g (1 mol) of tributylphosphorous dichloride (catalyst)

-

118.7 g (1 mol) of tin chips

-

189.6 g (1 mol) of stannous chloride

-

Methyl chloride (CH₃Cl)

-

-

Procedure:

-

Charge the flask with tributylphosphorous dichloride, tin chips, and stannous chloride.

-

Heat the contents of the flask to 185°-190°C.

-

Introduce methyl chloride gas into the reaction mixture.

-

Continue the addition of methyl chloride until the solids have dissolved and no more gas is being consumed. The reaction duration is approximately 2 hours and 27 minutes.

-

The resulting product is a mixture of dimethyltin (B1205294) dichloride and this compound.

-

Analytical Methods for Quantification

The determination of this compound, particularly in environmental and occupational settings, requires sensitive analytical techniques. NIOSH Method 5526 provides a detailed protocol for air monitoring.

NIOSH Method 5526: Methyltin Chlorides in Air [10]

-

Sampling:

-

Draw a known volume of air (15 to 75 L) through an OVS-2 tube (containing a glass fiber filter and XAD-2 sorbent) at a flow rate of 0.25 to 1 L/min.

-

Ship the assembled sampler cold. Samples are stable for 14 days at 4°C.

-

-

Sample Preparation:

-

Transfer the glass fiber filter and the main resin bed to a 10 mL sample vial.

-

Transfer the backup resin bed to a separate 10 mL vial.

-

Add 2 mL of 0.17 mol/L acetic acid in acetonitrile (B52724) to each vial to desorb the methyltin chlorides.

-

Agitate the vials on a mechanical shaker for 30 minutes.

-

To each vial, add 2 mL of a pH 4 buffer and 1 mL of a derivatizing solution (10 g/L sodium tetraethylborate in diethyl ether).

-

Shake the vials for an additional 15 minutes.

-

-

Analysis:

-

Technique: Gas Chromatography with a Flame Photometric Detector (GC-FPD) using a tin-specific filter.

-

Column: 30 m x 0.53 mm ID, 1.5 µm film, (5% phenyl)-methylpolysiloxane fused silica (B1680970) capillary column.

-

Carrier Gas: Helium at 6 mL/min.

-

Temperatures:

-

Injector: Cool on-column

-

Detector: 250°C

-

Column: 50°C for 3 min, then ramp at 12°C/min to 200°C and hold for 1 min.

-

-

Injection Volume: 1 µL.

-

-

Calibration:

-

Prepare a calibration stock solution containing accurately weighed amounts of this compound, dimethyltin dichloride, and trimethyltin (B158744) chloride in 0.17 mol/L acetic acid in acetonitrile.

-

Prepare working standards by serial dilution of the derivatized stock solution with hexane.

-

Construct a calibration curve by plotting peak areas against the mass of tin for each methyltin chloride.

-

Caption: Workflow for the analysis of this compound in air samples.

Toxicological and Environmental Considerations

Organotin compounds, including this compound, are known for their toxicity.

Toxicology Summary:

| Endpoint | Value | Species | Reference |

| LD₅₀ (Oral) | 1370 mg/kg | Rat | [11] |

This compound is corrosive and can cause severe skin and eye burns.[11] Inhalation may lead to chemical burns in the respiratory tract.[11]

Environmental Fate:

The environmental behavior of methyltin compounds is influenced by both biotic and abiotic processes. In landfill environments, monothis compound has been observed to promote the methylation of inorganic tin.[12][13] Conversely, demethylation processes can also occur.[12][13] Photolytic degradation of methyltin compounds has been noted as a potential environmental fate pathway. The presence of methyltins in the environment can result from their use as stabilizers in PVC plastics and from the natural methylation of inorganic tin.

References

- 1. scbt.com [scbt.com]

- 2. Trichloromethylstannane | CH3Cl3Sn | CID 101940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. azom.com [azom.com]

- 8. US3519667A - Process for preparing mono-methyl or ethyltin trichloride - Google Patents [patents.google.com]

- 9. US4658046A - Process for the preparation of methyltin chlorides - Google Patents [patents.google.com]

- 10. cdc.gov [cdc.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. Transformation of methyltin chlorides and stannic chloride under simulated landfill conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermochemistry of Methyltin Trichloride Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemistry associated with the formation of methyltin trichloride (B1173362) (CH₃SnCl₃). It includes key thermochemical data, detailed experimental protocols for its synthesis, and methodologies for thermochemical characterization. This document is intended to serve as a core resource for professionals in research and development who require a deep understanding of the energetic properties of this organotin compound.

Thermochemical Data

| Thermochemical Parameter | Value | Units | Method | Reference |

| Standard Enthalpy of Formation (Liquid), ΔfH°liquid | -446.7 ± 7.1 | kJ/mol | Review | NIST WebBook[1][2] |

| Standard Gibbs Free Energy of Formation, ΔfG° | Estimated | kJ/mol | - | - |

| Standard Molar Entropy, S° | Estimated | J/(mol·K) | - | - |

| Heat Capacity, Cp | Not Available | J/(mol·K) | - | - |

Note on Missing Data: The absence of experimentally determined values for the standard Gibbs free energy of formation and standard molar entropy necessitates the use of estimation techniques for thermodynamic modeling. Group contribution methods and quantum chemical calculations are common approaches to approximate these values for organometallic compounds.

Enthalpy of Reaction

A significant reaction for the formation of methyltin trichloride involves the redistribution reaction between tetramethyltin (B1198279) (Sn(CH₃)₄) and tin(IV) chloride (SnCl₄). The enthalpy of this reaction has been determined experimentally.

| Reaction | Enthalpy of Reaction, ΔrH° | Units | Method | Reference |

| Sn(CH₃)₄(l) + 3SnCl₄(l) → 4CH₃SnCl₃(l) | -186 ± 28 | kJ/mol | RSC | NIST WebBook[1][3] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols adapted from the scientific literature and patent documents.

Synthesis via Direct Reaction of Methyl Chloride with Tin

This method involves the direct reaction of methyl chloride with metallic tin, often in the presence of a catalyst.

Protocol:

-

A reaction vessel, such as a vertical reaction tube, is charged with molten tin or a tin alloy.

-

To enhance the reaction rate and lower the required temperature, a copper catalyst can be introduced, either as a separate component or as a tin-copper alloy.

-

Methyl chloride vapor is bubbled through the molten tin.

-

The reaction is typically conducted at temperatures ranging from 300 to 500 °C.

-

The gaseous products, including this compound and dimethyltin (B1205294) dichloride, are passed through a condenser to collect the liquid organotin compounds.

-

The composition of the product mixture can be influenced by the reaction temperature and the presence of the catalyst.

Synthesis via Redistribution Reaction

This common industrial method involves the reaction of tetramethyltin with tin(IV) chloride.

Protocol:

-

Tetramethyltin and tin(IV) chloride are charged into a suitable reactor in a stoichiometric ratio (1:3 for the exclusive formation of this compound).

-

The reaction mixture is heated. The reaction is exothermic, and the temperature should be controlled.

-

The reaction proceeds to redistribute the methyl and chloro groups, yielding this compound.

-

The product can be purified by distillation.

Catalyst-Driven Synthesis from Stannous Chloride

This process utilizes a phosphonium (B103445) halide catalyst to facilitate the reaction between stannous chloride and methyl chloride.

Protocol:

-

Anhydrous stannous chloride (SnCl₂) and a phosphonium halide catalyst (e.g., tetrabutylphosphonium (B1682233) chloride) are mixed in a reaction flask.

-

The mixture is heated, typically to between 160-200 °C, under an inert atmosphere (e.g., dry nitrogen).

-

Methyl chloride gas is introduced into the stirred reaction mixture at a rate that matches its consumption.

-

The reaction progress can be monitored by observing the consumption of the solid reactants.

-

Upon completion, this compound is separated from the reaction mixture by vacuum distillation.

-

The catalyst remaining in the residue can be recycled for subsequent batches.

Thermochemical Measurement Methodologies

The determination of the thermochemical data presented above relies on specialized experimental techniques.

Reaction Calorimetry

Reaction calorimetry is employed to measure the heat released or absorbed during a chemical reaction, allowing for the determination of the enthalpy of reaction (ΔrH°).

General Protocol:

-

A reaction calorimeter, a precisely controlled and insulated reactor, is used.

-

The reactants, for instance, tetramethyltin and tin(IV) chloride, are introduced into the calorimeter.

-

The reaction is initiated, and the temperature change of the system is meticulously monitored over time.

-

By knowing the heat capacity of the calorimeter and its contents, the heat of reaction can be calculated from the observed temperature change.

-

For organometallic compounds, the reaction is often carried out in a solution to ensure proper mixing and heat transfer.

Combustion Calorimetry

Combustion calorimetry is a primary method for determining the standard enthalpy of formation (ΔfH°) of compounds.

General Protocol:

-

A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel known as a bomb.

-

The bomb is filled with an excess of pure oxygen.

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited, and the resulting combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

The total heat evolved is calculated from the temperature change and the heat capacity of the calorimeter.

-

The standard enthalpy of formation is then derived from the heat of combustion, taking into account the stoichiometry of the reaction and the known enthalpies of formation of the combustion products (e.g., CO₂, H₂O, HCl, and SnO₂).

-

Combustion of organometallic compounds can be complex due to the formation of solid oxides and the need for complete and well-defined reactions.

Visualizations

The following diagrams illustrate the logical flow of the synthesis and thermochemical determination processes.

Caption: Synthesis pathways for this compound.

Caption: Workflow for determining thermochemical data.

References

The Tin-Carbon Bond in Methyltin Trichloride: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltin trichloride (B1173362) (CH₃SnCl₃) is a versatile organometallic compound with a rich and complex reactivity profile centered around its tin-carbon bond. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of methyltin trichloride, with a particular focus on the cleavage and functionalization of the Sn-C bond. Detailed experimental protocols, quantitative data on bond energetics and reaction kinetics, and mechanistic diagrams are presented to offer a thorough understanding of this important chemical entity.

Introduction

Organotin compounds, particularly methyltin derivatives, have found widespread application as PVC stabilizers, catalysts, and precursors in organic synthesis.[1][2] The reactivity of these compounds is largely dictated by the nature of the tin-carbon bond. In this compound, the presence of three electron-withdrawing chlorine atoms significantly influences the polarity and lability of the Sn-C bond, making it susceptible to a variety of chemical transformations.[3][4] This guide delves into the fundamental aspects of the Sn-C bond reactivity in this compound, providing researchers and professionals with the necessary knowledge to effectively utilize this compound in their work.

Synthesis of this compound

The industrial and laboratory-scale synthesis of this compound can be achieved through several routes, primarily involving the direct reaction of methyl chloride with tin or the redistribution of other methyltin compounds.

Direct Reaction Method

This method involves the reaction of methyl chloride with metallic tin or stannous chloride at elevated temperatures, often in the presence of a catalyst.[5][6][7]

Experimental Protocol: Synthesis of this compound via Direct Reaction [5]

-

Apparatus: A 1000 ml three-neck flask equipped with a methyl chloride inlet tube, a high-speed agitator, a reflux condenser, and a thermometer. The flask is placed in an electric heating mantle.

-

Reagents:

-

Tributylphosphorous dichloride (catalyst): 273.2 g (1 mol)

-

Tin chips: 118.7 g (1 mol)

-

Stannous chloride: 189.6 g (1 mol)

-

-

Procedure:

-

Charge the flask with the catalyst, tin chips, and stannous chloride.

-

Heat the flask contents to 185-190 °C.

-

Introduce methyl chloride gas through the inlet tube. Continue the addition until the solids disappear and no further methyl chloride is consumed, as indicated by its escape from the reflux condenser.

-

The reaction is typically complete within 2.5 to 3 hours.

-

The product, a mixture of this compound and dimethyltin (B1205294) dichloride, can be recovered by vacuum distillation.

-

Redistribution Reaction

This compound can also be prepared by the redistribution reaction between tetramethyltin (B1198279) and tin tetrachloride.[8]

CH₃)₄Sn + 3 SnCl₄ → 4 CH₃SnCl₃

This reaction is typically driven by heating the neat reactants. The enthalpy of this reaction has been determined to be -186 ± 28 kJ/mol.[8]

Reactivity of the Tin-Carbon Bond

The Sn-C bond in this compound is a focal point of its reactivity, susceptible to cleavage by various reagents and participating in important transmetalation reactions.

Bond Energetics

The strength of the Sn-C bond is a critical factor in its reactivity. While experimental bond dissociation energy (BDE) values for this compound are scarce, computational studies provide valuable insights. A DFT study on a series of R-Sn compounds calculated the Sn-C bond dissociation energy for a methyl group to be 65.44 kcal/mol (273.8 kJ/mol), which is in good agreement with the experimental value of 64.00 kcal/mol (267.8 kJ/mol) for related compounds.[9]

| Parameter | Value | Unit | Reference |

| Calculated Sn-C Bond Dissociation Energy (R=methyl) | 65.44 | kcal/mol | [9] |

| Experimental Sn-C Bond Dissociation Energy (R=methyl) | 64.00 | kcal/mol | [9] |

| Enthalpy of Formation (liquid) | -446.7 ± 7.1 | kJ/mol | [10][11][12][13] |

Cleavage Reactions

The Sn-C bond in organotin compounds can be cleaved by electrophiles, with the mechanism often proceeding via a bimolecular electrophilic substitution (SE2).[14] In the case of this compound, hydrolysis represents a key cleavage pathway, particularly relevant to its environmental fate and its role in the formation of tin oxide materials.

The hydrolysis of alkyltin trichlorides is a complex process involving the stepwise replacement of chloride ions with hydroxide (B78521) groups, followed by condensation reactions to form various oxo- and hydroxo-tin species.[1][11][15] The initial steps involve the coordination of water molecules to the Lewis acidic tin center, followed by the elimination of HCl.

Experimental Protocol: Hydrolysis of this compound [16]

-

Apparatus: A reaction vessel equipped with a stirrer.

-

Reagents:

-

This compound (or a mixture with dimethyltin dichloride)

-

Distilled water

-

Sodium hydroxide solution

-

Isooctyl mercaptoacetate (B1236969)

-

-

Procedure:

-

Add 90g of methyltin chloride to 150g of distilled water in the reactor and stir at 150 rpm until fully dissolved.

-

Warm the solution to 30 °C.

-

Slowly add sodium hydroxide solution over 3 hours until the pH of the white, opaque liquid reaches 6.

-

This procedure generates hydrolyzed methyltin species in situ for further reaction, for example, with isooctyl mercaptoacetate to form methyltin mercaptide stabilizers.

-

Transmetalation

Transmetalation is a fundamental reaction in organometallic chemistry involving the transfer of an organic group from one metal to another.[17][18] The reaction of this compound with mercury(II) chloride is a well-studied example of redox-transmetalation/ligand-exchange, leading to the formation of highly toxic methylmercury.

CH₃SnCl₃ + HgCl₂ → CH₃HgCl + SnCl₄

The kinetics of this reaction have been investigated, and it is found to be a second-order process.[19]

| Reactant | [MeSnCl₃] (M) | [HgCl₂] (M) | Rate Constant (k) | Reference |

| This compound | 3.33 x 10⁻³ | 6.66 x 10⁻³ | 0.0006 | [20] |

| This compound | 3.33 x 10⁻³ | 10.0 x 10⁻³ | 0.0017 | [20] |

| This compound | 3.33 x 10⁻³ | 13.33 x 10⁻³ | 0.0067 | [20] |

Applications

The reactivity of the tin-carbon bond in this compound and its derivatives underpins their primary application as heat stabilizers for polyvinyl chloride (PVC).

PVC Stabilization

The thermal degradation of PVC proceeds via dehydrochlorination, releasing HCl which further catalyzes the degradation process.[9][15][21] Methyltin mercaptide stabilizers, often prepared from this compound, interrupt this cycle through two primary mechanisms:

-

HCl Scavenging: The mercaptide groups readily react with and neutralize the liberated HCl.

-

Substitution of Labile Chlorines: The stabilizer exchanges its mercaptide groups with the labile allylic chlorine atoms on the PVC backbone, forming a more stable thioether linkage.[22][23]

Spectroscopic Data

The characterization of this compound and its reaction products relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

| Technique | Chemical Shift / Wavenumber | Assignment | Reference |

| ¹H NMR | Varies with solvent | -CH₃ | [5][20][24] |

| ¹³C NMR | Varies with solvent | -CH₃ | [5][20][24] |

| ¹¹⁹Sn NMR | Varies with solvent and ligands | Sn | [5][20] |

| IR | ~550 cm⁻¹ | ν(Sn-C) | [24] |

| IR | ~360-380 cm⁻¹ | ν(Sn-Cl) | [24] |

Conclusion

The tin-carbon bond in this compound exhibits a rich and varied reactivity, making it a cornerstone of organotin chemistry. Its susceptibility to cleavage and participation in transmetalation reactions are central to both its utility and its environmental impact. A thorough understanding of the principles outlined in this guide, from synthesis and bond energetics to reaction mechanisms and applications, is crucial for the informed and responsible use of this important compound in research and industry. Further investigations, particularly in obtaining precise experimental data for bond dissociation energies and reaction kinetics under various conditions, will continue to refine our understanding of this fascinating molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. CN113717216A - Preparation method of trimethyltin chloride - Google Patents [patents.google.com]

- 5. Syntheses, structures, and (1)H, (13)C{(1)H} and (119)Sn{(1)H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. US4658046A - Process for the preparation of methyltin chlorides - Google Patents [patents.google.com]

- 8. This compound [webbook.nist.gov]

- 9. Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organotin Stabilisers - PVC [seepvcforum.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound [webbook.nist.gov]

- 13. Khan Academy [khanacademy.org]

- 14. forums.studentdoctor.net [forums.studentdoctor.net]

- 15. researchgate.net [researchgate.net]

- 16. CN102250136A - Preparation method of methyltin mercaptide - Google Patents [patents.google.com]

- 17. Transmetalation - Wikipedia [en.wikipedia.org]

- 18. Transmetalation [chemeurope.com]

- 19. doras.dcu.ie [doras.dcu.ie]

- 20. pubs.rsc.org [pubs.rsc.org]

- 21. nbinno.com [nbinno.com]

- 22. scispace.com [scispace.com]

- 23. bisleyinternational.com [bisleyinternational.com]

- 24. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Solubility of Methyltin Trichloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltin trichloride (B1173362) (CH₃SnCl₃) is an organotin compound of significant interest in various fields, including as a precursor for the synthesis of other organotin compounds, a stabilizer for polyvinyl chloride (PVC), and in the formation of electrically conductive coatings. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in synthesis, formulation, and various applications. This technical guide provides a comprehensive overview of the known solubility characteristics of methyltin trichloride, a detailed experimental protocol for its solubility determination, and a discussion of the factors influencing its behavior in solution.

Core Data Presentation: Solubility of this compound

Quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on recurring information from chemical suppliers and databases, a qualitative understanding of its solubility has been established. The following table summarizes the available data. Researchers are encouraged to use the experimental protocol outlined in this guide to determine precise quantitative solubilities for their specific applications.

| Solvent Category | Solvent Name | Chemical Formula | Type | Temperature (°C) | Solubility | Citation(s) |

| Chlorinated Solvents | Chloroform (B151607) | CHCl₃ | Aprotic, Polar | Not Specified | Soluble | [1][2][3] |

| Alcohols | Methanol | CH₃OH | Protic, Polar | Not Specified | Soluble | [1][2][3] |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Aprotic, Non-Polar | Not Specified | Data Not Available | |

| Tetrahydrofuran (THF) | C₄H₈O | Aprotic, Polar | Not Specified | Data Not Available | ||

| Ketones | Acetone | C₃H₆O | Aprotic, Polar | Not Specified | Data Not Available | |

| Aromatic Hydrocarbons | Toluene | C₇H₈ | Aprotic, Non-Polar | Not Specified | Data Not Available | |

| Benzene | C₆H₆ | Aprotic, Non-Polar | Not Specified | Data Not Available | ||

| Aliphatic Hydrocarbons | Hexane | C₆H₁₄ | Aprotic, Non-Polar | Not Specified | Data Not Available | |

| Amides | Dimethylformamide (DMF) | C₃H₇NO | Aprotic, Polar | Not Specified | Data Not Available | |

| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | Aprotic, Polar | Not Specified | Data Not Available |

Factors Influencing Solubility

The solubility of this compound is governed by several key factors:

-

Polarity: As a polar molecule, this compound is expected to have better solubility in polar solvents like chloroform and methanol. The Lewis acidic nature of the tin center can lead to coordination with polar solvent molecules, facilitating dissolution.

-

Moisture Sensitivity: this compound is highly sensitive to moisture and readily undergoes hydrolysis to form various tin oxide and hydroxide (B78521) species. This reactivity necessitates the use of dry (anhydrous) solvents and inert atmosphere conditions during solubility determination and handling.

-

Temperature: While specific data is unavailable, the solubility of solids in liquids generally increases with temperature. However, the potential for thermal decomposition or reaction with the solvent at elevated temperatures should be considered.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The following is a detailed protocol for the quantitative determination of the solubility of this compound in an organic solvent. This method is adapted from standard laboratory procedures for solubility measurement and emphasizes the precautions necessary for handling this moisture-sensitive compound.

Objective: To determine the saturation concentration of this compound in a given anhydrous organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Glass vials with PTFE-lined screw caps

-

Inert gas (e.g., Argon or Nitrogen) supply

-

Schlenk line or glovebox

-

Thermostatically controlled shaker or magnetic stirrer with a hotplate

-

Syringes and needles

-

Syringe filters (PTFE, 0.2 µm)

-

Pre-weighed, dry evaporating dishes or beakers

-

Analytical balance (accurate to at least 0.1 mg)

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution: a. Under an inert atmosphere (in a glovebox or using a Schlenk line), add an excess amount of this compound to a clean, dry glass vial. The presence of undissolved solid is crucial to ensure saturation. b. Using a dry syringe, add a precise volume (e.g., 5.00 mL) of the anhydrous organic solvent to the vial. c. Securely cap the vial and seal it with paraffin (B1166041) film to prevent any atmospheric moisture ingress. d. Place the vial in a thermostatically controlled shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 ± 0.1 °C). e. Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. Periodically check to confirm that excess solid remains.

-

Sample Withdrawal and Filtration: a. Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. b. Under an inert atmosphere, carefully withdraw a known volume (e.g., 2.00 mL) of the supernatant using a dry syringe fitted with a PTFE syringe filter. This step is critical to remove any undissolved solid particles.

-

Gravimetric Analysis: a. Transfer the filtered aliquot of the saturated solution to a pre-weighed, dry evaporating dish or beaker. Record the initial mass of the dish/beaker. b. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature low enough to avoid decomposition of the this compound. c. Once the solvent is fully evaporated, place the dish/beaker in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant mass is achieved. This ensures the complete removal of any residual solvent. d. Allow the dish/beaker to cool to room temperature in a desiccator before weighing it on the analytical balance. Record the final mass.

Calculation of Solubility:

-

Mass of dissolved this compound:

-

Mass = (Final mass of dish + residue) - (Initial mass of empty dish)

-

-

Solubility:

-

Solubility ( g/100 mL) = (Mass of dissolved this compound / Volume of aliquot withdrawn) * 100

-

Solubility (mol/L) = (Mass of dissolved this compound / Molecular weight of this compound) / (Volume of aliquot withdrawn in L)

Molecular Weight of this compound (CH₃SnCl₃) ≈ 240.07 g/mol

-

Safety Precautions:

-

This compound is toxic and corrosive. Handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Due to its moisture sensitivity, all glassware and equipment must be thoroughly dried before use, and all operations should be conducted under an inert atmosphere.

-

Consult the Safety Data Sheet (SDS) for this compound and the specific solvent being used for detailed handling and disposal information.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility using the gravimetric method.

References

Navigating the Hazards: A Technical Guide to the Safe Handling of Methyltin Trichloride

For Researchers, Scientists, and Drug Development Professionals

Methyltin trichloride (B1173362) (MTC), a key organotin compound, is utilized in various industrial and research applications. However, its high toxicity necessitates a thorough understanding of its hazardous properties and strict adherence to safety protocols. This in-depth technical guide provides comprehensive health and safety information for handling methyltin trichloride, with a focus on quantitative data, experimental protocols, and the underlying toxicological mechanisms.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is a flammable solid that is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[1][2][3] Inhalation may lead to chemical burns in the respiratory tract.[1][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | References |

| CAS Number | 993-16-8 | [5] |

| Molecular Formula | CH3Cl3Sn | [5][6] |

| Molecular Weight | 240.08 g/mol | [6] |

| Appearance | Off-white to white crystalline solid/powder | [4][7] |

| Melting Point | 48 - 51 °C | [6][7] |

| Boiling Point | 171 °C | [6][7][8] |

| Flash Point | 40 °C | [4][6] |

| Solubility | Reacts with water | [2] |

Occupational Exposure Limits

Occupational exposure limits for organotin compounds, including this compound, are established to minimize health risks in the workplace.

| Regulatory Body | TWA (8-hour) | STEL (15-minute) | Notes | References |

| OSHA | 0.1 mg/m³ (as Sn) | - | [9][10] | |

| NIOSH | 0.1 mg/m³ (as Sn) | - | [9] | |

| ACGIH | 0.1 mg/m³ (as Sn) | 0.2 mg/m³ (as Sn) | Skin notation | [9][10] |

| IDLH | 25 mg/m³ (as Sn) | - | Immediately Dangerous to Life or Health | [4] |

Safe Handling and Storage

Strict adherence to the following procedures is mandatory when handling and storing this compound.

4.1. Engineering Controls:

-

Ensure adequate ventilation to maintain airborne concentrations below exposure limits.[4]

-

An eyewash station and safety shower must be readily accessible in the immediate work area.[1][4]

4.2. Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]

-

Skin Protection: Use impervious gloves (e.g., nitrile rubber) and wear appropriate protective clothing to prevent skin contact.[1][4]

-

Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator with a cartridge suitable for organic vapors and acid gases.[1][4]

4.3. Handling Procedures:

-

Use spark-proof tools and explosion-proof equipment.[4]

-

Ground and bond containers and receiving equipment.[1]

4.4. Storage:

-

Store in a cool, dry, and well-ventilated area away from sources of ignition.[1][4]

-

Keep containers tightly closed and store under an inert atmosphere (e.g., nitrogen) to protect from moisture.[1][4]

-

Store in a designated flammables and corrosives area.[1]

-

Incompatible with strong oxidizing agents and strong bases.[1][6]

Emergency Procedures

5.1. First Aid Measures:

| Exposure Route | First Aid Procedure | References |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1][4] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [1][4] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [1][4] |

| Ingestion | Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][4] |

5.2. Spills and Leaks:

-

Evacuate personnel from the area.

-

Wear appropriate PPE.

-

Remove all sources of ignition.

-

For solid spills, carefully sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust.[1]

-

Use spark-proof tools.[4]

-

Ventilate the area and wash the spill site after material pickup is complete.[9]

5.3. Fire Fighting:

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][6]

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][4]

-

Flammable solid.[4] Hazardous combustion products include carbon monoxide, carbon dioxide, hydrogen chloride gas, and metal oxides.[1][6]

Toxicological Information and Mechanistic Pathways

Organotin compounds, including this compound, are known for their neurotoxic and immunotoxic effects.[11] The toxicity is primarily driven by the induction of oxidative stress and apoptosis.

6.1. Neurotoxicity: Trimethyltin (B158744) compounds, closely related to MTC, are classic neurotoxicants that can cause neuronal degeneration.[1] The mechanisms of neurotoxicity involve:

-

Inhibition of Energy Metabolism: Trimethyltin compounds have been shown to decrease the activity of Na+-K+-ATPase and down-regulate the expression of PGC-1α, a key regulator of mitochondrial biogenesis. This leads to impaired energy metabolism in neuronal cells.[1]

-

Oxidative Stress: Exposure to trimethyltin leads to the generation of reactive oxygen species (ROS), causing peroxidative damage in the brain.[1]

-

Signaling Pathway Dysregulation: The neurotoxicity is linked to the phosphorylation of AMP-activated protein kinase (AMPK) and the down-regulation of PGC-1α in the hippocampus and medulla oblongata.[1]

6.2. Apoptosis Induction: this compound and related compounds induce apoptosis (programmed cell death) in various cell types. The key signaling pathways involved are:

-

Oxidative Stress and NF-κB Pathway: Trimethyltin can induce apoptosis by promoting oxidative stress and activating the NF-κB signaling pathway.[4]

-

MAPK and NF-κB Crosstalk: The induction of apoptosis is regulated by a balance and crosstalk between the mitogen-activated protein kinases (MAPKs) and NF-κB signaling pathways.[1] Activation of JNK, ERK, and p38 (MAPKs) and the NF-κB p65 subunit are observed upon exposure.[1]

-

Mitochondrial Pathway: Organotin compounds can trigger the mitochondrial pathway of apoptosis, leading to the release of pro-apoptotic factors like cytochrome c and Smac/Diablo, and the subsequent activation of caspases, such as caspase-3.[6]

Below is a diagram illustrating the signaling pathways involved in this compound-induced apoptosis.

Caption: Signaling pathways in this compound-induced apoptosis.

Experimental Protocols

This section provides an overview of key experimental protocols used to assess the toxicity of organotin compounds.

7.1. Caspase-3 Activity Assay (Fluorometric): This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

-

Principle: Activated caspase-3 cleaves a fluorogenic substrate (e.g., Ac-DEVD-AMC), releasing a fluorescent molecule (AMC) that can be measured.[8][12]

-

Methodology:

-

Cell Culture and Treatment: Plate cells and treat with various concentrations of this compound for desired time points. Include a vehicle control.

-

Cell Lysis: Lyse the cells using a specific lysis buffer provided in a commercial kit.[10]

-

Assay Reaction: Add the cell lysate to a 96-well plate, followed by the addition of the caspase-3 substrate.[10]

-

Incubation: Incubate at 37°C for 1-2 hours.[10]

-

Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/420-460 nm for AMC).[8] An increase in fluorescence indicates higher caspase-3 activity.

-

7.2. DNA Fragmentation Assay (Agarose Gel Electrophoresis): This method visualizes the characteristic "ladder" pattern of DNA fragments produced during apoptosis.

-

Principle: During apoptosis, endonucleases cleave DNA into fragments of multiples of ~180-200 base pairs. These fragments can be separated by size using agarose (B213101) gel electrophoresis.[13]

-

Methodology:

-

Cell Harvesting: After treatment with this compound, harvest both adherent and floating cells.

-

DNA Extraction: Extract low-molecular-weight DNA using a suitable lysis buffer (e.g., containing Triton X-100 or SDS) and subsequent purification steps involving proteinase K digestion and phenol-chloroform extraction.[10][14]

-

Agarose Gel Electrophoresis: Load equal amounts of extracted DNA onto a 1.5-2.0% agarose gel containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).[10][15]

-

Visualization: Run the gel and visualize the DNA under UV light. A ladder-like pattern indicates apoptosis.[10]

-

7.3. Measurement of Oxidative Stress: Oxidative stress can be assessed by measuring markers of cellular damage and the levels of antioxidants.

-

Principle: Increased production of ROS leads to lipid peroxidation and depletion of cellular antioxidants like glutathione (B108866) (GSH). Measuring the levels of malondialdehyde (MDA), a product of lipid peroxidation, and GSH can indicate the level of oxidative stress.

-

Methodology (MDA and GSH levels):

-

Sample Preparation: Prepare cell or tissue lysates after exposure to this compound.

-

Assay: Use commercially available colorimetric or fluorometric assay kits to measure the concentrations of MDA and GSH in the lysates.

-

Measurement: Follow the kit's instructions for the assay reaction and measure the absorbance or fluorescence using a microplate reader. A significant increase in MDA and a decrease in GSH levels are indicative of oxidative stress.

-

The following diagram illustrates a general workflow for assessing this compound toxicity.

Caption: General workflow for handling MTC and assessing its toxicity.

Disposal Considerations

This compound and any contaminated materials are considered hazardous waste and must be disposed of according to federal, state, and local regulations.[5][16] Do not dispose of down the drain or with regular trash.[16]

This guide provides a comprehensive overview of the safe handling of this compound. It is imperative that all personnel working with this compound are thoroughly trained on these procedures and have a complete understanding of the associated risks. Always refer to the most current Safety Data Sheet (SDS) for the specific product you are using.

References

- 1. Apoptosis induced by trimethyltin chloride in human neuroblastoma cells SY5Y is regulated by a balance and cross-talk between NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Study on mechanism of trimethyltin chloride-induced apoptosis in PC12 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organotins in Neuronal Damage, Brain Function, and Behavior: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Melittin induces human gastric cancer cell apoptosis via activation of mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 10. benchchem.com [benchchem.com]

- 11. Trichloromethylstannane | CH3Cl3Sn | CID 101940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. media.cellsignal.com [media.cellsignal.com]

- 13. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Environmental Fate and Toxicity of Methyltin Trichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltin trichloride (B1173362) (MMTC), an organotin compound, finds application in various industrial processes. Its potential release into the environment necessitates a thorough understanding of its fate and toxicological profile. This technical guide provides a comprehensive overview of the environmental distribution and ecotoxicity of methyltin trichloride, with a focus on its hydrolysis, behavior in soil and sediment, bioaccumulation potential, and mechanisms of toxicity. This document synthesizes available quantitative data, outlines detailed experimental protocols based on established guidelines, and presents visual representations of key processes to support risk assessment and inform safe handling and development practices.

Environmental Fate

The environmental fate of this compound is governed by a combination of chemical and biological processes, including hydrolysis, sorption to soil and sediment, and bioaccumulation in aquatic organisms.

Hydrolysis

This compound is susceptible to hydrolysis in aqueous environments, a process that significantly influences its speciation, mobility, and bioavailability. The tin-chlorine bonds are readily cleaved by water molecules, leading to the stepwise substitution of chloride ions with hydroxyl groups.

The hydrolysis of the methyltin(IV) cation (CH₃Sn³⁺) results in the formation of various monomeric and polymeric hydroxo species. The speciation is highly dependent on the pH of the aqueous solution. At 25°C, the following equilibrium reactions and hydrolysis products have been identified[1]:

-

CH₃Sn³⁺ + H₂O ⇌ (CH₃)Sn(OH)²⁺ + H⁺

-

CH₃Sn³⁺ + 2H₂O ⇌ (CH₃)Sn(OH)₂⁺ + 2H⁺

-

CH₃Sn³⁺ + 3H₂O ⇌ (CH₃)Sn(OH)₃(aq) + 3H⁺

-

CH₃Sn³⁺ + 4H₂O ⇌ (CH₃)Sn(OH)₄⁻ + 4H⁺

-

2CH₃Sn³⁺ + 5H₂O ⇌ [(CH₃)Sn]₂(OH)₅⁺ + 5H⁺

Table 1: Hydrolysis Products of this compound

| Hydrolysis Product | Chemical Formula |

| Methyltin dihydroxide cation | (CH₃)Sn(OH)²⁺ |

| Methyltin dihydroxide cation | (CH₃)Sn(OH)₂⁺ |

| Methyltin trihydroxide (neutral) | (CH₃)Sn(OH)₃ |

| Methyltin tetrahydroxide anion | (CH₃)Sn(OH)₄⁻ |

| Dimeric methyltin pentahydroxide cation | [(CH₃)Sn]₂(OH)₅⁺ |

Experimental Protocol: Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

This protocol outlines a tiered approach to determine the rate of abiotic hydrolysis of this compound.[2][3][4][5][6]

Objective: To determine the hydrolysis rate of this compound at different pH values (typically 4, 7, and 9) and temperatures.

Materials:

-

This compound (analytical grade)

-

Sterile aqueous buffer solutions (pH 4, 7, and 9)

-

Sterilized glass flasks with stoppers

-

Constant temperature bath or incubator

-

Analytical instrumentation for quantification of this compound and its degradation products (e.g., GC-MS, LC-MS)

-

Reagents for quenching the reaction and sample preparation

Procedure:

-

Preliminary Test (Tier 1):

-

Prepare solutions of this compound in each buffer (concentration should not exceed 0.01 M or half the water solubility).

-

Incubate the solutions in the dark at 50°C for 5 days.

-

Analyze the concentration of this compound at the beginning and end of the incubation period.

-

If less than 10% degradation is observed at all pH values, the substance is considered hydrolytically stable, and further testing may not be required.

-

-

Hydrolysis of Unstable Substances (Tier 2):

-

If significant hydrolysis occurs in the preliminary test, conduct further experiments at environmentally relevant temperatures (e.g., 20°C, 25°C).

-

Incubate solutions at each pH and temperature combination in the dark.

-

Collect samples at appropriate time intervals to establish the degradation curve. The sampling frequency should be higher at the beginning of the experiment.

-

Analyze the concentration of this compound in each sample.

-

-

Identification of Hydrolysis Products (Tier 3):

-

Analyze samples from the Tier 2 study for the presence of hydrolysis products.

-

Characterize and quantify the major degradation products.

-

Data Analysis:

-

Determine the pseudo-first-order rate constant (k) for hydrolysis at each pH and temperature.

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.

Diagram: Environmental Fate Pathway of this compound

Caption: Environmental fate pathways of this compound.

Soil and Sediment Sorption

The partitioning of this compound and its hydrolysis products between the water column and soil or sediment is a critical process affecting their transport and availability to organisms. Sorption is influenced by the physicochemical properties of the compound and the characteristics of the soil/sediment, such as organic carbon content, clay content, and pH.

Table 2: Soil and Sediment Sorption Coefficients (Illustrative for Organotins)

| Parameter | Definition | Typical Range for Organotins | Factors Influencing Value |

| Kd (L/kg) | Distribution Coefficient: Ratio of the concentration of a substance in the solid phase to its concentration in the liquid phase at equilibrium. | 10² - 10⁵ | Soil/sediment composition (clay, organic matter), pH, ionic strength. |

| Koc (L/kg) | Soil Organic Carbon-Water (B12546825) Partitioning Coefficient: Normalizes Kd to the organic carbon content of the soil/sediment. | 10³ - 10⁶ | Primarily the hydrophobicity of the compound and the nature of the organic matter. |

Note: The provided ranges are illustrative for organotin compounds in general and not specific to this compound due to a lack of available data.

Experimental Protocol: Adsorption/Desorption Using a Batch Equilibrium Method (Adapted from OECD Guideline 106)

This protocol is designed to determine the adsorption and desorption characteristics of this compound in soil and sediment.[9][10][11][12][13]

Objective: To determine the Kd and Koc values for this compound in various soil and sediment types.

Materials:

-

This compound (radiolabeled or non-labeled)

-

A range of characterized soils and sediments (at least 5 types with varying organic carbon, clay content, and pH)

-

0.01 M CaCl₂ solution

-

Centrifuge tubes with screw caps

-

Shaker or rotator

-

Analytical instrumentation for quantification of this compound

Procedure:

-

Preliminary Test (Tier 1):

-

Determine the optimal soil/sediment-to-solution ratio.

-

Establish the equilibration time by measuring the concentration of the test substance in the aqueous phase at several time points until a plateau is reached.

-

Assess the stability of the test substance and its adsorption to the test vessels.

-

-

Adsorption Phase (Tier 2):

-

Prepare a stock solution of this compound in 0.01 M CaCl₂.

-

Add known amounts of soil/sediment to a series of centrifuge tubes.

-

Add a known volume and concentration of the this compound solution to each tube.

-

Include control samples without soil/sediment to account for any abiotic degradation or adsorption to the vessel.

-

Agitate the tubes at a constant temperature for the predetermined equilibration time.

-

Separate the solid and liquid phases by centrifugation.

-

Analyze the concentration of this compound in the aqueous phase.

-

-

Desorption Phase (Optional):

-

After the adsorption phase, decant the supernatant.

-

Add a fresh 0.01 M CaCl₂ solution to the tubes containing the soil/sediment with the adsorbed test substance.

-

Agitate for the same equilibration time.

-

Separate the phases and analyze the concentration of this compound in the aqueous phase.

-

Data Analysis:

-

Calculate the amount of this compound adsorbed to the soil/sediment by subtracting the amount in the aqueous phase from the initial amount.

-

Calculate the Kd value for each concentration and soil/sediment type.

-

Calculate the Koc value by normalizing the Kd value to the organic carbon content of the respective soil/sediment.

Bioaccumulation

Bioaccumulation refers to the uptake and retention of a chemical by an organism from all exposure routes (e.g., water, food). The bioconcentration factor (BCF) is a key parameter used to quantify the potential for a chemical to accumulate in aquatic organisms from water.

Table 3: Bioconcentration Factors (Illustrative for Organotins)

| Organism | Compound | BCF (L/kg) | Reference |

| Mollusks | Monobutyltin (B1198712) | 1,000 - 70,000 | [9] |

| Fish | This compound | Data not available |

Experimental Protocol: Bioaccumulation in Fish: Aqueous and Dietary Exposure (Adapted from OECD Guideline 305)

This guideline describes a flow-through method for determining the BCF of a chemical in fish.[7][14][15][16][17]

Objective: To determine the bioconcentration factor (BCF) of this compound in a suitable fish species.

Materials:

-

A suitable fish species (e.g., zebrafish, rainbow trout, fathead minnow)

-

Flow-through test system with controlled water quality parameters (temperature, pH, dissolved oxygen)

-

This compound (radiolabeled preferred for ease of analysis)

-

Analytical instrumentation for quantifying the test substance in water and fish tissue

Procedure:

-

Acclimation: Acclimate the fish to the test conditions for at least two weeks.

-

Uptake Phase:

-

Expose a group of fish to a constant, sublethal concentration of this compound in the water for a defined period (e.g., 28 days).

-

Maintain a control group of fish in clean water.

-

Collect water samples and fish at predetermined intervals to measure the concentration of the test substance.

-

The uptake phase continues until a steady-state concentration is reached in the fish tissue (i.e., the concentration in the fish no longer increases with time).

-

-

Depuration Phase:

-

After the uptake phase, transfer the exposed fish to clean, flowing water.

-

Continue to sample fish at intervals to measure the rate of elimination of the test substance.

-

Data Analysis:

-

Calculate the uptake rate constant (k₁) and the depuration rate constant (k₂).

-

The kinetic BCF is calculated as the ratio of the uptake and depuration rate constants: BCF = k₁ / k₂.

-

If a steady state is reached, the steady-state BCF can be calculated as the ratio of the concentration in the fish (Cf) to the concentration in the water (Cw): BCF = Cf / Cw.

Ecotoxicity

This compound exhibits toxicity to a range of aquatic and terrestrial organisms. The toxicity is influenced by the chemical species present, which is in turn affected by environmental factors such as pH.

Table 4: Aquatic Toxicity of this compound

| Organism | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Pimephales promelas (Fathead minnow) | LC50 | 320 | 96 hours | Safety Data Sheet |

Table 5: Mammalian Toxicity of this compound

| Species | Endpoint | Value (mg/kg) | Route of Exposure | Reference |

| Rat | LD50 | 1370 | Oral | RTECS Database |

Mechanism of Toxicity: Oxidative Stress and NF-κB Signaling Pathway

Recent studies on the toxic effects of methyltin compounds have elucidated a key mechanism involving the induction of oxidative stress and the subsequent activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[8][18][19]

Exposure to this compound can lead to an overproduction of reactive oxygen species (ROS) within cells. This imbalance between ROS production and the cell's antioxidant defense system results in oxidative stress, which can damage cellular components such as lipids, proteins, and DNA.

The increase in intracellular ROS acts as a signaling molecule, triggering the activation of the NF-κB pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Oxidative stress leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of genes involved in inflammation and apoptosis (programmed cell death), leading to pyroptosis and immune dysfunction.[8][18][19]

Diagram: Signaling Pathway of this compound Toxicity

Caption: Oxidative stress-mediated NF-κB signaling in methyltin toxicity.

Experimental Protocols for Toxicity Assessment

This protocol provides a general framework for assessing the cytotoxicity of this compound on a cellular level.[20]

Objective: To determine the concentration of this compound that reduces the viability of cultured cells by 50% (IC50).

Materials:

-

A suitable cell line (e.g., fish gill cells, hepatocytes)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Exposure: Prepare a series of dilutions of this compound in the cell culture medium. Replace the medium in the wells with the different concentrations of the test compound. Include untreated control wells and vehicle control wells.

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the concentration of this compound.

-

Determine the IC50 value from the dose-response curve.

Diagram: Experimental Workflow for In Vitro Cytotoxicity Testing

Caption: General workflow for an in vitro cytotoxicity assay (MTT).

Conclusion

This compound is a reactive organotin compound that undergoes rapid hydrolysis in aqueous environments to form various hydroxo species. Its partitioning to soil and sediment is expected to be lower than that of higher alkyltin compounds, but still significant. While specific data on its bioaccumulation potential is limited, the behavior of other organotins suggests a possibility of accumulation in aquatic organisms. The toxicity of this compound is mediated, at least in part, through the induction of oxidative stress and the activation of the pro-inflammatory NF-κB signaling pathway. Further research is warranted to generate specific experimental data on the soil/sediment sorption and bioaccumulation of this compound to refine environmental risk assessments. The experimental protocols outlined in this guide, based on internationally recognized OECD guidelines, provide a framework for generating such data. A comprehensive understanding of these environmental and toxicological parameters is essential for the responsible management and use of this compound.

References

- 1. epa.gov [epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. kevinbrix.com [kevinbrix.com]

- 4. epa.gov [epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. canada.ca [canada.ca]

- 7. inchem.org [inchem.org]

- 8. skb.com [skb.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. researchgate.net [researchgate.net]

- 11. In silico local QSAR modeling of bioconcentration factor of organophosphate pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. log KOC - ECETOC [ecetoc.org]

- 14. Bioaccumulation of Legacy and Emerging Organochlorine Contaminants in Lumbriculus variegatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]